molecular formula C14H19ClO3 B1374155 Ethyl 6-(4-chlorophenoxy)hexanoate CAS No. 1410382-45-4

Ethyl 6-(4-chlorophenoxy)hexanoate

Cat. No. B1374155
M. Wt: 270.75 g/mol
InChI Key: VFCVLDTUBBHKKY-UHFFFAOYSA-N
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Description

“Ethyl 6-(4-chlorophenoxy)hexanoate” is a chemical compound with the molecular formula C14H19ClO3 . It has a molecular weight of 270.75 g/mol . The IUPAC name for this compound is ethyl 6-(4-chlorophenoxy)hexanoate .


Molecular Structure Analysis

The InChI code for “Ethyl 6-(4-chlorophenoxy)hexanoate” is 1S/C14H19ClO3/c1-2-17-14(16)6-4-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11H2,1H3 . This compound has a rotatable bond count of 9 and a topological polar surface area of 35.5 Ų .


Physical And Chemical Properties Analysis

“Ethyl 6-(4-chlorophenoxy)hexanoate” is a liquid at room temperature . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . This compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

“Ethyl 6-(4-chlorophenoxy)hexanoate” is a chemical compound with the molecular formula C14H19O3Cl and a molecular weight of 270.75 . It is used in the field of Infectious Disease Research . It’s also mentioned in the context of Chemicals and Analytical Standards , suggesting it might be used as a reference material in analytical chemistry for highly accurate and reliable data analysis .

Safety And Hazards

The safety information for “Ethyl 6-(4-chlorophenoxy)hexanoate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

ethyl 6-(4-chlorophenoxy)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO3/c1-2-17-14(16)6-4-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCVLDTUBBHKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(4-chlorophenoxy)hexanoate

CAS RN

1410382-45-4
Record name ethyl 6-(4-chlorophenoxy)hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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